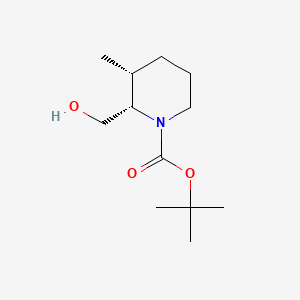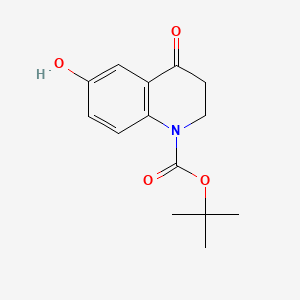
sodium 2-(3-iodo-4-methoxyphenoxy)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 2-(3-iodo-4-methoxyphenoxy)propanoate, also known as ‘iodo-methoxy-phenoxypropanoic acid’ or ‘IMPP’, is a synthetic compound that has been used for a variety of scientific research applications. It is a colorless, crystalline solid that is soluble in water, ethanol, and methanol. IMPP is a widely used reagent in organic synthesis due to its reactivity, stability, and low toxicity.
Wissenschaftliche Forschungsanwendungen
IMPP is widely used as a reagent in organic synthesis due to its reactivity, stability, and low toxicity. It has been used in a variety of scientific research applications, including the synthesis of pharmaceuticals, pesticides, and other organic compounds. IMPP is also used as a catalyst for the synthesis of polymers, such as polyurethanes, polyesters, and polyamides. Additionally, IMPP has been used as a photosensitizer in photodynamic therapy and as a biological stain for microscopy.
Wirkmechanismus
IMPP is an organic compound that can act as a Lewis acid or base. As a Lewis acid, it can react with a Lewis base to form a complex. As a Lewis base, it can react with a Lewis acid to form a complex. Additionally, IMPP can act as a nucleophile, meaning it can react with electrophiles to form covalent bonds.
Biochemical and Physiological Effects
IMPP is a synthetic compound with low toxicity and has been used in a variety of scientific research applications. It is not known to have any adverse effects on the human body.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using IMPP in lab experiments is its low toxicity and wide range of reactivity. Additionally, it is relatively stable and easy to synthesize. However, IMPP is not very soluble in water and can be difficult to purify.
Zukünftige Richtungen
IMPP has a wide range of applications in scientific research, and there are many potential future directions for its use. One potential future direction is its use in the synthesis of novel organic compounds, such as pharmaceuticals and pesticides. Additionally, IMPP could be used as a catalyst in the synthesis of polymers, such as polyurethanes, polyesters, and polyamides. Additionally, IMPP could be used as a photosensitizer in photodynamic therapy or as a biological stain for microscopy. Finally, IMPP could be further investigated for its potential use as a Lewis acid or base in organic synthesis.
Synthesemethoden
IMPP is synthesized via a three-step process. First, 3-iodo-4-methoxyphenol is reacted with propanoic acid in the presence of a base, such as sodium hydroxide, to form the ester. Second, the ester is heated with aqueous sodium hydroxide or potassium hydroxide to form the sodium or potassium salt, respectively. Finally, the salt is heated with anhydrous ethanol or methanol to form the desired product.
Eigenschaften
IUPAC Name |
sodium;2-(3-iodo-4-methoxyphenoxy)propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11IO4.Na/c1-6(10(12)13)15-7-3-4-9(14-2)8(11)5-7;/h3-6H,1-2H3,(H,12,13);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSTPWCSFIOCMBU-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)[O-])OC1=CC(=C(C=C1)OC)I.[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10INaO4 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.08 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(dimethylamino)methyl]-3,4-dihydroquinazolin-4-one hydrochloride](/img/structure/B6605913.png)
![4-chloro-N-[2,2,2-trichloro-1-(4-chloro-6-fluoro-1H-indol-3-yl)ethyl]benzene-1-sulfonamide](/img/structure/B6605933.png)
![2-(trifluoromethyl)-7-azabicyclo[4.2.0]octa-1(6),2,4-triene](/img/structure/B6605937.png)



![[(1S,3R,4S)-3,4-diaminocyclopentyl]methanol dihydrochloride](/img/structure/B6605981.png)

![N-[(adamantan-2-yl)methyl]-N''-(pyridin-2-yl)guanidine, trifluoroacetic acid](/img/structure/B6606003.png)
![ethyl 5-[(3-chlorophenyl)carbamoyl]-2-[2-(ethylsulfanyl)acetamido]-4-methylthiophene-3-carboxylate](/img/structure/B6606006.png)
![(3E,9S)-9-(2-methylpropyl)-2,5,7,8,9,10,11,12-octahydrospiro[1,8,11-benzoxadiazacyclotetradecine-6,3'-piperidin]-3-ene-7,12-dione, trifluoroacetic acid](/img/structure/B6606009.png)


